molecular formula C22H36N2O3 B1149210 HexadecanaMide, N-(4-nitrophenyl)- CAS No. 119520-62-6

HexadecanaMide, N-(4-nitrophenyl)-

Cat. No.: B1149210
CAS No.: 119520-62-6
M. Wt: 376.53284
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Description

HexadecanaMide, N-(4-nitrophenyl)- is a long-chain fatty acid amide derivative characterized by a 16-carbon acyl chain (hexadecanamide) linked to a 4-nitrophenyl group via an amide bond. The nitro (-NO₂) substituent on the phenyl ring confers strong electron-withdrawing properties, influencing the compound’s reactivity, solubility, and intermolecular interactions. This structural motif is critical in medicinal and materials chemistry, as the nitro group enhances stability and modulates biological activity.

The compound’s physicochemical properties, such as lipophilicity (due to the long alkyl chain) and polarizability (from the nitro group), make it a candidate for applications in drug delivery, surfactants, or enzyme substrate analogs. Computational studies on related N-(4-nitrophenyl) compounds, such as N-(4-nitrophenyl) maleimide, reveal planar configurations for the nitro group and carbonyl moieties, with dihedral angles between aromatic and heterocyclic rings influencing molecular symmetry and stability .

Properties

CAS No.

119520-62-6

Molecular Formula

C22H36N2O3

Molecular Weight

376.53284

Synonyms

HexadecanaMide, N-(4-nitrophenyl)-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares HexadecanaMide, N-(4-nitrophenyl)- with structurally related compounds, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent Key Properties Reported Applications References
HexadecanaMide, N-(4-nitrophenyl)- Not Provided C₂₂H₃₆N₂O₃ ~376.54 g/mol -NO₂ (nitro) High lipophilicity, electron-deficient aromatic ring Antimicrobial precursors, enzyme substrates
HexadecanaMide, N-(4-hydroxyphenyl)- 74058-77-8 C₂₂H₃₇NO₂ 347.53 g/mol -OH (hydroxyl) Enhanced solubility (H-bond donor), lower reactivity Surfactants, polymer additives
N-(4-Acetylphenyl)hexadecanamide 89735-65-9 C₂₄H₃₉NO₂ 373.57 g/mol -COCH₃ (acetyl) Moderate polarity, metabolic stability Materials science intermediates
N-(4-nitrophenyl)-butyramide Not Provided C₁₀H₁₂N₂O₃ 208.21 g/mol -NO₂ (nitro) Short-chain analog, higher solubility, enzyme substrate (e.g., serine hydrolases) Mechanistic enzyme studies
N-(4-nitrophenyl) maleimide (NPMI) Not Provided C₁₀H₆N₂O₄ 218.17 g/mol -NO₂ (nitro) Planar heterocyclic structure, rigid geometry Polymer crosslinkers, thermodynamic studies

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